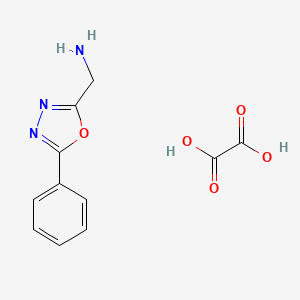

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine oxalate, also known as POMA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. POMA is a member of the oxadiazole family of compounds, which are known for their diverse range of biological and pharmacological activities. In

Aplicaciones Científicas De Investigación

- Anticancer Properties : 5-Phenyl-1,3,4-oxadiazoles exhibit promising anticancer activity. Researchers have synthesized derivatives of this compound and evaluated their effects on cancer cell lines. These derivatives have shown potential as cytotoxic agents, inhibiting tumor growth .

- Antibacterial and Antifungal Effects : Some 5-phenyl-1,3,4-oxadiazole derivatives demonstrate antibacterial and antifungal properties. They have been compared to standard drugs like amoxicillin and fluconazole, respectively .

- SARS-CoV-2 Inhibition : Researchers have tested the antiviral properties of 5-phenyl-1,3,4-oxadiazoles in a SARS-CoV-2 pseudovirus model. These compounds were evaluated for their ability to inhibit viral spike protein-mediated entry, providing insights for potential antiviral drug development .

- Electron-Transfer Properties : Conjugated macrocyclic arrangements containing the 1,3,4-oxadiazole core exhibit interesting electron-transfer properties. These compounds find applications in laser dyes, scintillators, and organic light-emitting diodes .

- Heat-Resistant Polymers and Anti-Corrosion Agents : 1,3,4-Oxadiazoles are used in materials science for producing heat-resistant polymers and anti-corrosion agents .

- Microwave-Assisted Synthesis : Researchers have developed a microwave-assisted method for synthesizing unsymmetrical 5-phenyl-1,3,4-oxadiazoles. This efficient approach allows for the introduction of various substituents at position 2, leading to diverse derivatives .

Biological Activity and Medicinal Chemistry

Virology and Antiviral Research

Materials Science and Applications

Chemical Synthesis and Methodology

Propiedades

IUPAC Name |

oxalic acid;(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.C2H2O4/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5H,6,10H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLMHJUPFRSIJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanamine oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2412081.png)

![3,3,3-trifluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propane-1-sulfonamide](/img/structure/B2412085.png)

![N-(2-methylphenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2412090.png)

![5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2412101.png)